molecular formula C14H19ClFN3O B12219744 2-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

2-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12219744
M. Wt: 299.77 g/mol
InChI Key: KWAQXDKMPCUSIY-UHFFFAOYSA-N
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Description

2-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a fluoroethyl group, a methoxyphenyl group, and a methylpyrazolamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps, including the formation of the pyrazole ring, introduction of the fluoroethyl group, and attachment of the methoxyphenylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluoroethyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine
  • 2-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications. Its combination of functional groups and molecular configuration sets it apart from other similar compounds.

Properties

Molecular Formula

C14H19ClFN3O

Molecular Weight

299.77 g/mol

IUPAC Name

2-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H18FN3O.ClH/c1-11-9-17-18(8-7-15)14(11)16-10-12-5-3-4-6-13(12)19-2;/h3-6,9,16H,7-8,10H2,1-2H3;1H

InChI Key

KWAQXDKMPCUSIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2OC.Cl

Origin of Product

United States

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